

# Spectroscopic and Synthetic Profile of 10-Chloro-10H-phenothiazine: A Technical Guide

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Compound of Interest

Compound Name: 10-Chloro-10H-phenothiazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for **10-Chloro-10H-phenothiazine**. Due to the limited availability of direct experimental data for this specific compound, this guide combines established knowledge of the parent 10H-phenothiazine molecule with predictive analysis based on known effects of N-chlorination on similar heterocyclic systems. This document aims to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel phenothiazine derivatives.

### **Predicted Spectroscopic Data**

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **10-Chloro-10H-phenothiazine**. These predictions are based on an analysis of the spectroscopic data of 10H-phenothiazine and the anticipated electronic effects of a chlorine atom attached to the nitrogen atom.

#### Table 1: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data

Solvent: CDCl<sub>3</sub>, Reference: TMS ( $\delta$  = 0.00 ppm)



<sup>1</sup> H NMR	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1, H-9	7.30 - 7.45	m	-
H-2, H-8	7.15 - 7.25	m	-
H-3, H-7	7.00 - 7.10	m	-
H-4, H-6	7.45 - 7.60	m	-

<sup>13</sup> C NMR	Predicted Chemical Shift (δ, ppm)
C-1, C-9	127.5 - 129.0
C-2, C-8	126.0 - 127.5
C-3, C-7	123.0 - 124.5
C-4, H-6	128.0 - 129.5
C-4a, C-5a	143.0 - 144.5
C-10a, C-9a	125.0 - 126.5

Note: The predicted shifts account for the electron-withdrawing nature of the N-Cl bond, which is expected to deshield the aromatic protons and carbons compared to the parent 10H-phenothiazine.

**Table 2: Predicted Infrared (IR) Spectroscopy Data** 



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3050 - 3100	Medium	C-H stretch (aromatic)
1580 - 1600	Medium	C=C stretch (aromatic)
1450 - 1480	Strong	C=C stretch (aromatic)
1240 - 1260	Strong	C-N stretch
740 - 760	Strong	C-H out-of-plane bend
680 - 720	Medium	C-S stretch
650 - 700	Medium	N-CI stretch

### **Table 3: Predicted Mass Spectrometry (MS) Data**

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
233/235	100/33	[M] <sup>+</sup> (Molecular ion with <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)
198	80	[M - CI]+
166	40	[M - Cl - S]+

# **Experimental Protocols**

The following sections detail generalized experimental protocols for the synthesis of **10-Chloro-10H-phenothiazine** and the acquisition of its spectroscopic data.

## Synthesis of 10-Chloro-10H-phenothiazine

This synthesis is a plausible route based on the N-chlorination of secondary amines.

#### Materials:

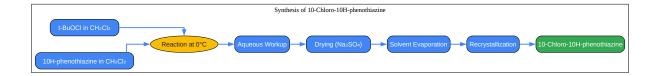
• 10H-phenothiazine



- tert-Butyl hypochlorite (t-BuOCl)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Hexane

#### Procedure:

- In a round-bottom flask, dissolve 10H-phenothiazine in dichloromethane at 0°C under an inert atmosphere.
- Slowly add a solution of tert-butyl hypochlorite in dichloromethane to the stirred solution.
- Allow the reaction mixture to stir at 0°C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to obtain 10-Chloro-10H-phenothiazine.



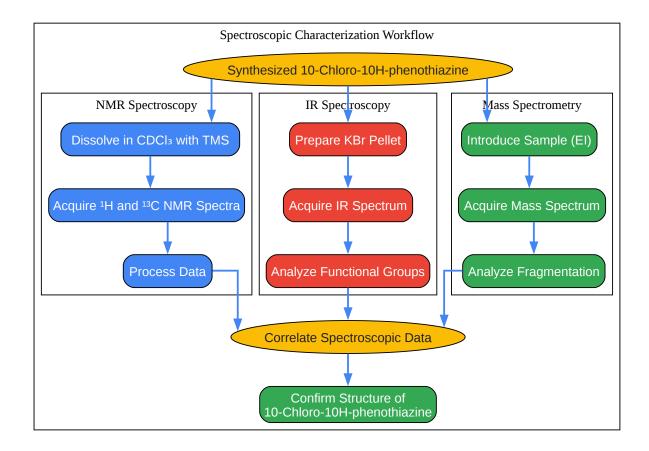
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Plausible synthesis workflow for 10-Chloro-10H-phenothiazine.

#### **Spectroscopic Characterization Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like **10-Chloro-10H-phenothiazine**.



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General workflow for spectroscopic characterization.



### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve approximately 5-10 mg of the purified 10-Chloro-10Hphenothiazine in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Record the <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for <sup>1</sup>H).
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

#### Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Record the IR spectrum of the KBr pellet using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm<sup>-1</sup>.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

### Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for solid samples.
- Ionization: Utilize electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
- Data Acquisition: Record the mass spectrum, scanning a suitable mass-to-charge (m/z) range.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structural features of the compound.



#### **Disclaimer**

The spectroscopic data presented in this guide for **10-Chloro-10H-phenothiazine** are predicted values and have not been experimentally verified from published literature for this specific compound. These predictions are intended to provide a reasonable estimation based on the known properties of related compounds. Researchers should perform their own experimental characterization to confirm these findings.

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